molecular formula C10H12N2O B1653104 Tranylcypromine hydrazide, cis- CAS No. 17364-52-2

Tranylcypromine hydrazide, cis-

Numéro de catalogue: B1653104
Numéro CAS: 17364-52-2
Poids moléculaire: 176.21 g/mol
Clé InChI: LVPLGMIOSVEITG-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tranylcypromine hydrazide, cis-, is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. It is a stereoisomer of tranylcypromine, which is a non-hydrazine monoamine oxidase inhibitor (MAOI) used primarily as an antidepressant.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: Tranylcypromine hydrazide, cis-, can be synthesized through the cyclization of the side chain of amphetamine. This involves the formation of a cyclopropyl ring with a phenyl group attached.

  • Industrial Production Methods: The industrial production of tranylcypromine hydrazide, cis-, involves large-scale chemical synthesis using controlled reaction conditions to ensure the formation of the cis-isomer.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of tranylcypromine hydrazide, cis-.

  • Reduction Products: Reduced forms of the compound, which may have different pharmacological properties.

  • Substitution Products: Derivatives with different functional groups attached to the core structure.

Mécanisme D'action

Target of Action

Tranylcypromine hydrazide, cis-, primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrazide, cis-, acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO) . It inhibits MAO by binding to it and rendering it inactive . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing .

Biochemical Pathways

The inhibition of MAO by Tranylcypromine hydrazide, cis-, affects the metabolism of monoamines . This can affect various biochemical pathways and have downstream effects on mood and behavior .

Pharmacokinetics

Tranylcypromine hydrazide, cis-, has a rapid onset of activity . It is absorbed rapidly, with a time to peak serum concentration of about 1.5 hours . The half-life elimination of Tranylcypromine is approximately 2.5 hours . It is metabolized in the liver and excreted in urine and feces .

Result of Action

The result of Tranylcypromine hydrazide, cis-'s action is an increase in the endogenous concentrations of epinephrine, norepinephrine, and serotonin . This increase is due to the inhibition of the enzyme responsible for the breakdown of these neurotransmitters . This can lead to an improvement in symptoms of major depressive disorder and other neuropsychiatric disorders .

Action Environment

The action of Tranylcypromine hydrazide, cis-, can be influenced by various environmental factors. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis . This is because tyramine, which is metabolized by MAO, causes extensive release of norepinephrine when ingested and absorbed, which can rapidly increase blood pressure . Therefore, patients taking Tranylcypromine hydrazide, cis-, are often advised to avoid foods high in tyramine .

Analyse Biochimique

Biochemical Properties

Tranylcypromine hydrazide, cis- interacts with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine hydrazide, cis- also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Cellular Effects

The effects of Tranylcypromine hydrazide, cis- on cells are primarily related to its inhibition of monoamine oxidases. This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tranylcypromine hydrazide, cis- exerts its effects at the molecular level through irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It is known that Tranylcypromine hydrazide, cis- has a half-life of 2 hours .

Dosage Effects in Animal Models

It is known that Tranylcypromine hydrazide, cis- is effective in the treatment of major depression, dysthymic disorder, and atypical depression .

Metabolic Pathways

Tranylcypromine hydrazide, cis- is involved in the metabolic pathway of monoamine neurotransmitters. It inhibits the enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are responsible for the breakdown of these neurotransmitters .

Transport and Distribution

It is known that Tranylcypromine hydrazide, cis- inhibits CYP2A6 at standard doses .

Subcellular Localization

It is known that Tranylcypromine hydrazide, cis- acts on the enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are located in the outer mitochondrial membrane .

Applications De Recherche Scientifique

Histone Demethylase Inhibition

Tranylcypromine derivatives, including tranylcypromine hydrazide, cis-, have shown efficacy against various cancers due to their ability to inhibit LSD1. This inhibition can reverse the epigenetic changes associated with cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Cancer Types and Tranylcypromine Hydrazide Applications

Cancer TypeMechanism of ActionReferences
Breast CancerInhibition of LSD1 leading to tumor suppression
Acute Myeloid LeukemiaReactivation of differentiation pathways
Prostate CancerReduction in cell migration and invasiveness

Clinical Trials

Several clinical trials have investigated the efficacy of tranylcypromine derivatives in treating hematological and solid tumors. Notably, compounds that covalently bind to LSD1 have shown promising results in preclinical studies, prompting further exploration into their therapeutic potential .

Psychiatric Applications

Tranylcypromine has long been used as an antidepressant due to its MAO-inhibiting properties. The cis-hydrazide form may offer similar benefits with potentially improved safety profiles and fewer side effects compared to traditional MAOIs .

Table 2: Comparison of Tranylcypromine and Its Derivatives

PropertyTranylcypromineTranylcypromine Hydrazide, Cis-
Half-life2 hoursTBD
MAO-A Inhibition Ki19 μMTBD
MAO-B Inhibition Ki16 μMTBD
Side EffectsModeratePotentially Lower

Case Study: Efficacy in Depression

A meta-analysis demonstrated that tranylcypromine is effective for patients with severe depression, particularly when other treatments have failed. The study highlighted its comparable efficacy to other psychotropic medications while noting a favorable side effect profile .

Case Study: Cancer Treatment Outcomes

In a recent study involving patients with acute myeloid leukemia, those treated with LSD1 inhibitors including tranylcypromine derivatives showed significant improvements in overall survival rates compared to historical controls .

Comparaison Avec Des Composés Similaires

  • Phenelzine: Another non-hydrazine MAOI used as an antidepressant.

  • Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson's disease.

  • Moclobemide: A reversible MAOI used for depression and social anxiety disorder.

Tranylcypromine hydrazide, cis-, is unique in its rapid onset of action and its ability to treat atypical depression and anxiety disorders effectively.

Activité Biologique

Tranylcypromine hydrazide, cis- is a chemical compound primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in treating mood disorders such as depression. The biological activity of Tranylcypromine hydrazide, cis- is closely linked to its mechanism of action, pharmacokinetics, and biochemical interactions.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol

Tranylcypromine hydrazide, cis- is a stereoisomer of tranylcypromine and operates primarily through the inhibition of monoamine oxidase enzymes, specifically MAO-A and MAO-B, which are crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.

Tranylcypromine hydrazide, cis- acts as a nonselective and irreversible inhibitor of monoamine oxidase enzymes. By inhibiting these enzymes, it increases the endogenous concentrations of neurotransmitters such as epinephrine, norepinephrine, and serotonin in the brain . This action is fundamental in alleviating symptoms associated with depression and anxiety disorders.

Enzyme Interaction

  • Target Enzymes :
    • Monoamine Oxidase A (MAO-A)
    • Monoamine Oxidase B (MAO-B)

The inhibition of these enzymes leads to an accumulation of monoamines, which enhances neurotransmission and can improve mood and emotional stability .

Pharmacokinetics

Tranylcypromine hydrazide, cis- has a half-life of approximately 2 hours , indicating a rapid onset of action. This pharmacokinetic profile supports its use in clinical settings where quick therapeutic effects are desired .

Cellular Effects

The compound's inhibition of MAO results in:

  • Increased levels of serotonin and norepinephrine.
  • Altered cellular processes including cell signaling pathways and gene expression related to neurotransmitter function.

Dosage Effects in Animal Models

Research indicates that doses greater than 2.5 mg/kg effectively inhibit MAO activity in rat models, leading to significant increases in brain serotonin levels . These findings emphasize the compound's potential efficacy in treating major depressive disorders.

Research Applications

Tranylcypromine hydrazide, cis- has several applications across different fields:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Helps in understanding the effects of MAOIs on neurotransmitter levels.
  • Medicine : Investigated for developing new antidepressant therapies.
  • Industry : Utilized in pharmaceutical production for MAOI-based medications .

Case Studies

Recent studies have explored the efficacy of Tranylcypromine hydrazide, cis- in treatment-resistant depression:

  • A meta-analysis indicated that it has superior efficacy compared to placebo and is comparable to other psychotropics such as tricyclic antidepressants (TCAs) .
  • In clinical trials involving patients with treatment-resistant depression, remission rates were observed at standard doses (mean 56 mg/day) and higher doses (mean 105 mg/day), suggesting its effectiveness even after previous treatment failures .

Propriétés

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLGMIOSVEITG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17364-52-2
Record name Tranylcypromine hydrazide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANYLCYPROMINE HYDRAZIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranylcypromine hydrazide, cis-
Reactant of Route 2
Tranylcypromine hydrazide, cis-
Reactant of Route 3
Tranylcypromine hydrazide, cis-
Reactant of Route 4
Tranylcypromine hydrazide, cis-
Reactant of Route 5
Reactant of Route 5
Tranylcypromine hydrazide, cis-
Reactant of Route 6
Reactant of Route 6
Tranylcypromine hydrazide, cis-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.